REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[CH2:8][O:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[O:4][CH2:3]1.[Br:14]Br>C(Cl)Cl>[Br:14][C:10]1[CH:11]=[CH:12][C:5]2[O:4][CH2:3][C:2]([CH3:13])([CH3:1])[CH2:8][O:7][C:6]=2[CH:9]=1
|
Name
|
|
Quantity
|
8.55 g
|
Type
|
reactant
|
Smiles
|
CC1(COC2=C(OC1)C=CC=C2)C
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
It was then poured on to ice
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Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
Washing with NaHCO3 solution and water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(OCC(CO2)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |